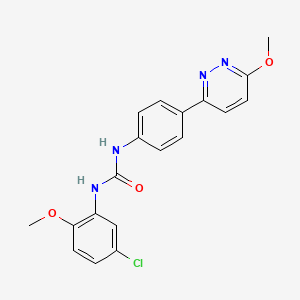
1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives with potential anticancer properties has been a subject of research due to their inhibitory activity against PI3K and mTOR, which are important targets in cancer therapy. In one study, a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were synthesized by replacing the acetamide group with an alkylurea moiety. This modification aimed to reduce the toxicity of the compounds while retaining their antiproliferative activity. The synthesized compounds were evaluated for their antiproliferative activities in vitro against various cancer cell lines, including HCT116, MCF-7, U87 MG, and A549. The results indicated that the compounds with a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole retained significant antiproliferative activity and showed reduced acute oral toxicity. One compound, in particular, demonstrated effective inhibition of tumor growth in a mice S180 homograft model, suggesting the potential of these urea derivatives as anticancer agents with low toxicity .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The study mentioned above synthesized derivatives with a specific substitution pattern on the pyridinyl and benzothiazolyl moieties, which are believed to be critical for the interaction with PI3K and mTOR enzymes. The presence of a methoxy group and a sulfonylaminopyridinyl group on the benzothiazole ring, along with the dialkylaminoethylurea moiety, are key structural features that contribute to the compounds' antiproliferative properties and reduced toxicity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives often require the use of protecting groups to prevent unwanted side reactions. For instance, the protecting group di-(4-methoxyphenyl)methyl can be used for the N-protection of urethanes and uridines, which are structural components of some urea derivatives. This protecting group can be efficiently removed by either ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone, allowing for the subsequent reactions needed to build the desired urea compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the presence of methoxy groups can affect the compounds' hydrophobicity and, consequently, their solubility in biological fluids. The analysis of related compounds, such as 4-hydroxy-3-methoxymandelic acid and 4-hydroxy-3-methoxyphenylacetic acid, can be performed using high-performance liquid chromatography with paired-ion chromatography and amperometric detection. Such analyses are important for understanding the behavior of these compounds in biological systems and for optimizing their pharmacokinetic properties .
科学的研究の応用
Heterocyclic Ring Formation
Research by Ahmed and Rao (1966) explores the condensation of aromatic aldehydes with diphenyl urea and ammonium acetate to produce tetra-aryl-hexahydro-s-triazines, demonstrating the compound's role in synthesizing heterocyclic rings containing nitrogen. This foundational work highlights the chemical's utility in creating complex molecular structures with potential applications in materials science and pharmaceuticals Ahmed & Rao, 1966.
Antimicrobial Activity
Kathiriya et al. (2015) synthesized compounds by condensing 1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea derivatives with urea, exploring their antimicrobial efficacy against various bacteria and fungi. This study underscores the potential of such compounds in developing new antimicrobial agents Kathiriya, Purohit, & Purohit, 2015.
Corrosion Inhibition
Mistry et al. (2011) evaluated the effectiveness of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings indicate that these compounds can form a protective layer on metal surfaces, suggesting applications in industrial corrosion protection Mistry, Patel, Patel, & Jauhari, 2011.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-17-9-5-13(20)11-16(17)22-19(25)21-14-6-3-12(4-7-14)15-8-10-18(27-2)24-23-15/h3-11H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJBDZHZGMGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

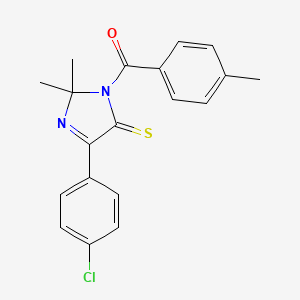
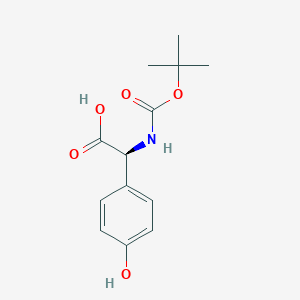

![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)
![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)
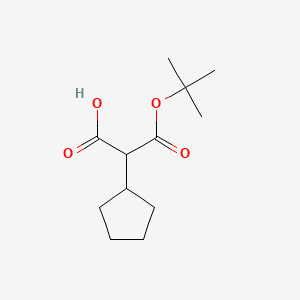
![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)

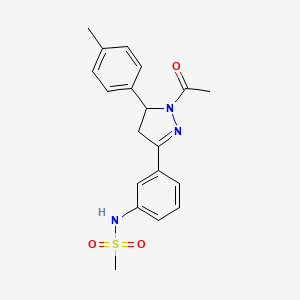
![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)
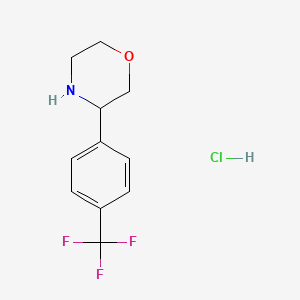
![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)